molecular formula C24H27N3O2S B10981679 N-(1-benzylpiperidin-4-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

N-(1-benzylpiperidin-4-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B10981679
M. Wt: 421.6 g/mol
InChI Key: KKHYQIFDBOBCQN-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide is a synthetic small molecule featuring a benzylpiperidine moiety linked to a thiazole ring substituted with a 4-methoxyphenyl group. This compound has been investigated for its acetylcholinesterase (AChE) inhibitory activity, demonstrating an IC50 value of 0.01 µM, comparable to the reference drug donepezil . Its structure combines a lipophilic benzylpiperidine fragment (common in CNS-targeting drugs) with a thiazole-acetamide scaffold, which may enhance blood-brain barrier penetration and target engagement.

Properties

Molecular Formula

C24H27N3O2S

Molecular Weight

421.6 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C24H27N3O2S/c1-29-22-9-7-19(8-10-22)24-26-21(17-30-24)15-23(28)25-20-11-13-27(14-12-20)16-18-5-3-2-4-6-18/h2-10,17,20H,11-16H2,1H3,(H,25,28)

InChI Key

KKHYQIFDBOBCQN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NC3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Formation

The reaction of α-bromoketones with thioamides or thioureas is a cornerstone method. For example:

  • Step 1 : 4-Methoxyacetophenone is brominated using bromine in acetic acid to yield 2-bromo-1-(4-methoxyphenyl)ethanone.

  • Step 2 : The α-bromoketone reacts with thioacetamide in ethanol under reflux (12–24 h) to form 2-(4-methoxyphenyl)-1,3-thiazol-4-yl acetate.

Key Data :

ReagentSolventTemperatureYieldSource
ThioacetamideEthanolReflux78%
NH₄SCN, I₂ (catalyst)DMF80°C85%

Benzylpiperidine Moiety Preparation

The 1-benzylpiperidin-4-amine scaffold is synthesized via N-alkylation or reductive amination :

N-Benzylation of Piperidine

  • Method A : Piperidin-4-amine reacts with benzyl bromide in the presence of K₂CO₃ in acetonitrile (24 h, 60°C), yielding 1-benzylpiperidin-4-amine with 92% efficiency.

  • Method B : Reductive amination of 4-piperidone with benzylamine using NaBH₃CN in methanol (12 h, RT) achieves 88% yield.

Comparative Analysis :

MethodReagentsConditionsYieldPuritySource
ABnBr, K₂CO₃60°C, 24 h92%>95%
BNaBH₃CN, MeOHRT, 12 h88%90%

Acetamide Linkage Formation

Coupling the thiazole-carboxylic acid derivative with 1-benzylpiperidin-4-amine is critical. Two approaches dominate:

Direct Amidation

  • Step 1 : 2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid is activated using EDCl/HOBt in DCM.

  • Step 2 : The activated ester reacts with 1-benzylpiperidin-4-amine (24 h, RT), yielding the target compound at 75% efficiency.

Schotten-Baumann Reaction

  • Thiazole-acetyl chloride (generated via SOCl₂) is treated with 1-benzylpiperidin-4-amine in aqueous NaOH/CH₂Cl₂, achieving 68% yield.

Optimization Insights :

  • EDCl/HOBt minimizes racemization compared to SOCl₂.

  • Microwave-assisted coupling reduces reaction time to 30 min with 80% yield.

Integrated Synthetic Pathways

Pathway A (Modular Assembly)

  • Synthesize thiazole-acetic acid via Hantzsch method.

  • Prepare 1-benzylpiperidin-4-amine via N-alkylation.

  • Couple using EDCl/HOBt.
    Overall Yield : 62% (3 steps).

Pathway B (Convergent Synthesis)

  • Simultaneously prepare thiazole and benzylpiperidine intermediates.

  • Perform one-pot amidation with in-situ activation.
    Overall Yield : 71% (reduced purification steps).

Industrial-Scale Considerations

  • Catalyst Recycling : Pd/C in Suzuki couplings (for thiazole aryl groups) achieves 98% recovery.

  • Solvent Selection : Transitioning from DCM to 2-MeTHF improves safety and sustainability.

  • Process Analytics : In-line FTIR monitors amidation progress, reducing batch inconsistencies.

Challenges and Solutions

ChallengeSolutionSource
Thiazole ring oxidationUse N₂ atmosphere, BHT antioxidant
Piperidine N-benzylation side reactionsSlow benzyl bromide addition
Low amidation yieldsMicrowave assistance, 10 mol% DMAP

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

    Anticancer Activity

    Research has indicated that compounds containing the thiazole framework exhibit promising anticancer properties. For instance, derivatives similar to N-(1-benzylpiperidin-4-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide have shown significant inhibitory effects against various cancer cell lines. In particular:

    • In Vitro Studies : Compounds with similar structural motifs were evaluated for their anticancer activity using the National Cancer Institute's protocols. Notably, certain derivatives demonstrated over 70% inhibition against leukemia and CNS cancer cell lines, suggesting their potential as anticancer agents .
    CompoundCancer Cell LineInhibition (%)
    4gMOLT-4 (Leukemia)84.19
    4pSF-295 (CNS)72.11

    Antimicrobial Activity

    The compound's antimicrobial properties are also noteworthy. Research has demonstrated that related thiazole derivatives possess activity against a range of bacterial strains:

    • Antimicrobial Assays : Studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) in the low micromolar range against various pathogens .
    CompoundBacterial StrainMIC (µM)
    N9Staphylococcus aureus1.27
    N18Escherichia coli2.60

    Neurological Applications

    The compound's structural characteristics suggest potential applications in treating neurological disorders. Research into related benzylpiperidine derivatives has identified them as muscarinic receptor antagonists, which could be beneficial in managing conditions such as Alzheimer's disease .

    Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Structural Analogues in Alzheimer’s Disease Research

    Compound 18 (Quinoline series) :
    • Structure: 2-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-4-(4-methoxyphenyl)quinoline
    • Activity : Exhibits AChE inhibition with IC50 = 0.01 µM , identical to the target compound.
    • Key Differences: Replaces the thiazole-acetamide group with a quinoline core, suggesting rigidity and π-π stacking interactions may drive potency .
    Compound 23 (Indolin-2-one series) :
    • Structure : N-(1-benzylpiperidin-4-yl)-2-(2-oxoindolin-3-yl)acetamide
    • Activity : IC50 = 0.01 µM for AChE inhibition.
    • Key Differences: Substitutes the thiazole ring with an indolinone moiety, indicating that electron-rich heterocycles are critical for activity .

    Thiazole Derivatives with Varied Pharmacological Targets

    Compound 18 () :
    • Structure : 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide
    • Activity : Acts as a matrix metalloproteinase (MMP) inhibitor for anti-inflammatory applications.
    • Molecular Weight : 438.54 g/mol.
    • Key Differences : Incorporates a piperazine ring instead of benzylpiperidine, reducing lipophilicity and shifting therapeutic focus to acute inflammation .
    Compound 19 () :
    • Structure : 2-[2-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)-1,3-thiazol-4-yl]-N-(4-methoxyphenyl)acetamide
    • Key Differences: Features a quinazolinone-thiazole hybrid, emphasizing the role of fused aromatic systems in modulating enzyme activity .

    Antimicrobial and Anticancer Analogues

    Compound 2b () :
    • Structure : 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide
    • Activity : Antimicrobial agent with laccase catalysis effects.
    • Key Differences : Replaces the thiazole with an oxadiazole ring and introduces a benzofuran group, highlighting versatility in scaffold design for diverse targets .
    Compound 40 () :
    • Structure : N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide
    • Activity : Anticandidate with IC50 < 10 µM across multiple cancer cell lines.
    • Key Differences : Sulfonyl linker and morpholine-quinazoline substituents enhance solubility but reduce CNS penetration .

    Structural and Pharmacological Analysis

    Molecular Features Driving Activity

    Feature Target Compound Analogues Impact on Activity
    Benzylpiperidine Present Absent in MMP/glucokinase inhibitors Enhances CNS targeting and AChE affinity
    4-Methoxyphenyl Thiazole Core structure Modified in quinoline/indolinone analogues Critical for π-π interactions with AChE
    Acetamide Linker Flexible spacer Replaced with sulfonyl/oxadiazole in others Balances hydrophilicity and binding potency

    Pharmacokinetic and Toxicity Considerations

    • Metabolic Stability: Thiazole rings are prone to CYP450-mediated oxidation, whereas indolinone or quinazoline derivatives () may exhibit longer half-lives .

    Biological Activity

    N-(1-benzylpiperidin-4-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The compound has the following molecular formula: C25H30N4O2C_{25}H_{30}N_{4}O_{2}. Its structure features a benzylpiperidine moiety linked to a thiazole and acetamide group, which contributes to its biological activity.

    Pharmacological Activity

    1. Antitumor Activity:
    Research indicates that derivatives of this compound exhibit antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

    2. Neuropharmacological Effects:
    The compound has been evaluated for its effects on the central nervous system (CNS). Its interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders. Specifically, it may act as an antagonist at certain receptors, which could be beneficial in managing conditions like anxiety or depression.

    3. Antimicrobial Properties:
    Preliminary studies have suggested that related compounds possess antimicrobial activity against various pathogens. The thiazole ring is known for its bioactivity, which may contribute to the overall efficacy of this compound in fighting infections.

    The biological activity of this compound can be attributed to several mechanisms:

    • Receptor Modulation: The compound likely interacts with multiple receptor types, including serotonin and dopamine receptors, influencing neurotransmission.
    • Enzyme Inhibition: It may inhibit specific enzymes involved in cancer progression or microbial metabolism.
    • Cell Signaling Pathways: The compound could affect key signaling pathways (e.g., MAPK/ERK), leading to altered cellular responses.

    Case Study 1: Antitumor Efficacy

    A study conducted on a series of related compounds demonstrated significant antitumor activity against human cancer cell lines (e.g., A549 lung carcinoma). The compounds induced apoptosis at concentrations as low as 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics.

    Case Study 2: CNS Activity

    In vivo studies using rodent models assessed the anxiolytic effects of similar benzylpiperidine derivatives. Behavioral assays showed a notable reduction in anxiety-like behaviors at doses of 5-20 mg/kg, suggesting a promising therapeutic profile for anxiety disorders.

    Table 1: Biological Activity Overview

    Activity TypeObserved EffectConcentration/Condition
    AntitumorInduces apoptosisIC50 ~10 µM
    NeuropharmacologicalReduces anxiety-like behavior5-20 mg/kg
    AntimicrobialInhibits growth of pathogensVaries by pathogen
    MechanismDescription
    Receptor ModulationInteraction with serotonin/dopamine receptors
    Enzyme InhibitionTargeting enzymes involved in tumor metabolism
    Cell Signaling PathwaysModulation of MAPK/ERK pathways

    Q & A

    Basic Research Question

    • NMR Spectroscopy :
      • ¹H NMR : Peaks at δ 7.2–7.4 ppm (benzyl aromatic protons), δ 3.8 ppm (methoxy group), and δ 4.1 ppm (piperidine CH₂) confirm substituent positions .
      • ¹³C NMR : Carbonyl signals at ~170 ppm (amide) and 160 ppm (thiazole C-2) validate backbone integrity .
    • Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error ensures molecular formula accuracy (e.g., [M+H]⁺ for C₂₄H₂₆N₃O₂S calculated as 420.1745) .
    • IR Spectroscopy : Bands at ~1650 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-O of methoxy group) .

    How can researchers resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular efficacy)?

    Advanced Research Question

    • Assay Validation :
      • Use orthogonal assays (e.g., fluorescence polarization for binding vs. SPR for kinetics) to confirm target engagement .
      • Control for off-target effects via siRNA knockdown or competitive binding studies with known inhibitors .
    • Data Normalization : Normalize activity to cell permeability (measured via LC-MS/MS intracellular concentration) and serum protein binding (equilibrium dialysis) to reconcile in vitro vs. in vivo discrepancies .
    • Meta-Analysis : Apply statistical tools like Grubbs’ test to identify outliers in dose-response curves .

    What computational strategies predict the binding modes and interaction mechanisms of this compound with neurological targets (e.g., acetylcholinesterase)?

    Advanced Research Question

    • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions, focusing on the thiazole moiety’s role in π-π stacking with aromatic residues (e.g., Trp86 in acetylcholinesterase) .
    • Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) in explicit solvent to assess hydrogen bonding with catalytic triad residues (e.g., His447) .
    • Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate charge transfer between the methoxyphenyl group and receptor active sites using Gaussian 16 .

    How does structural modification of the thiazole or benzylpiperidine moieties influence pharmacological activity?

    Advanced Research Question

    • SAR Studies :
      • Thiazole Modifications : Replacement with oxazole reduces potency (ΔIC₅₀ from 12 nM to 230 nM in AChE inhibition), indicating sulfur’s role in hydrophobic interactions .
      • Benzyl Substituents : Electron-withdrawing groups (e.g., -CF₃) on the benzyl ring enhance blood-brain barrier penetration (logBB = 0.8 vs. 0.2 for -OCH₃) but reduce aqueous solubility .
    • Fragment-Based Design : Use X-ray crystallography (SHELX-refined structures) to guide substitutions that fill subpockets in target proteins .

    What crystallographic techniques are recommended for resolving the 3D structure of this compound and its protein complexes?

    Advanced Research Question

    • Data Collection : High-resolution (≤1.5 Å) X-ray diffraction using synchrotron radiation (λ = 0.98 Å) .
    • Refinement : SHELXL for anisotropic displacement parameters and occupancy refinement of disordered benzyl groups .
    • Validation : Check Ramachandran plots (≥90% favored regions) and Rwork/Rfree gaps (<5%) .

    How can metabolic stability and potential toxicity be assessed preclinically for this compound?

    Advanced Research Question

    • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-HRMS (e.g., hydroxylation at the piperidine ring) .
    • Reactive Metabolite Screening : Trapping assays with glutathione (GSH) to detect thiazole ring-derived electrophiles .
    • CYP Inhibition : Fluorescent assays (e.g., CYP3A4 inhibition at IC₅₀ < 10 µM flags drug-drug interaction risks) .

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